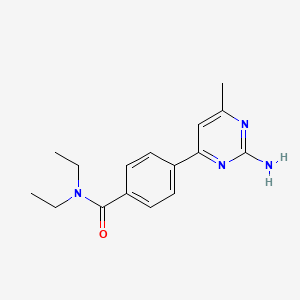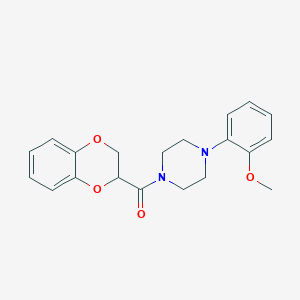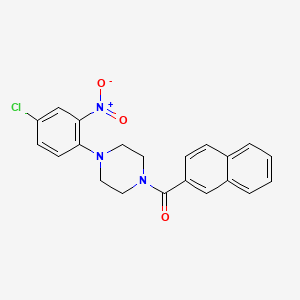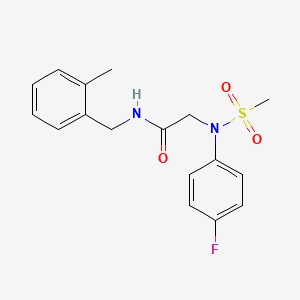![molecular formula C28H38N4O4 B3930166 1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)
1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}
Vue d'ensemble
Description
1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}, commonly referred to as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. CP-31398 is a p53-stabilizing compound that has been shown to induce apoptosis in cancer cells by restoring the function of the tumor suppressor protein, p53.
Mécanisme D'action
CP-31398 works by binding to the DNA-binding domain of p53, stabilizing the protein and restoring its function in cancer cells with mutant p53. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth. CP-31398 also has the ability to sensitize cancer cells to chemotherapy and radiation therapy by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
CP-31398 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, it can cause DNA damage in cancer cells with wild-type p53, leading to the activation of the DNA damage response pathway. CP-31398 has also been shown to have anti-inflammatory effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CP-31398 has several advantages for lab experiments, including its ability to restore the function of mutant p53, sensitize cancer cells to chemotherapy and radiation therapy, and have minimal toxicity in normal cells and tissues. However, CP-31398 can cause DNA damage in cancer cells with wild-type p53, leading to the activation of the DNA damage response pathway. In addition, CP-31398 can be difficult to synthesize and may have impurities that can affect its activity.
Orientations Futures
There are several future directions for research on CP-31398, including:
1. Optimization of the synthesis method to improve yields and reduce impurities.
2. Development of more potent and selective p53-stabilizing compounds.
3. Investigation of the potential applications of CP-31398 in combination therapy with other cancer treatments.
4. Evaluation of the safety and efficacy of CP-31398 in preclinical and clinical trials.
5. Investigation of the potential applications of CP-31398 in neurodegenerative diseases.
6. Elucidation of the mechanisms underlying the DNA damage response pathway activation by CP-31398 in cancer cells with wild-type p53.
In conclusion, CP-31398 is a promising candidate for cancer therapy due to its ability to restore the function of mutant p53 and sensitize cancer cells to chemotherapy and radiation therapy. Further research is needed to optimize the synthesis method, develop more potent and selective p53-stabilizing compounds, and evaluate the safety and efficacy of CP-31398 in preclinical and clinical trials.
Applications De Recherche Scientifique
CP-31398 has been extensively studied for its potential applications in cancer research. It has been shown to restore the function of p53 in cancer cells with mutant p53, leading to apoptosis and inhibition of tumor growth. CP-31398 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, CP-31398 has been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to stabilize p53 and prevent neuronal death.
Propriétés
IUPAC Name |
3-(cyclohexylmethylamino)-1-[4-[3-(cyclohexylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4/c33-25-15-23(29-17-19-7-3-1-4-8-19)27(35)31(25)21-11-13-22(14-12-21)32-26(34)16-24(28(32)36)30-18-20-9-5-2-6-10-20/h11-14,19-20,23-24,29-30H,1-10,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJQHYFJHOXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10-propionyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930127.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)

![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930162.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930169.png)